molecular formula C15H20N2O3 B2470628 N-(adamantan-1-yl)-3-methoxy-1,2-oxazole-5-carboxamide CAS No. 1428358-61-5

N-(adamantan-1-yl)-3-methoxy-1,2-oxazole-5-carboxamide

Cat. No.: B2470628
CAS No.: 1428358-61-5
M. Wt: 276.336
InChI Key: ZUNVUUCQGFFLDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(adamantan-1-yl)-3-methoxy-1,2-oxazole-5-carboxamide is a compound that has garnered interest due to its unique structural features and potential applications in various fields. The adamantane moiety, known for its rigidity and bulkiness, imparts significant stability to the compound, while the oxazole ring introduces heterocyclic characteristics that can be exploited in medicinal chemistry.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its stability and unique structure.

    Medicine: Explored for its potential antiviral and anticancer properties, leveraging the stability provided by the adamantane moiety and the reactivity of the oxazole ring.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its rigid structure and functional groups.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Given the presence of an adamantane moiety, it’s possible that this compound could interact with biological targets in a manner similar to other adamantane-based drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(adamantan-1-yl)-3-methoxy-1,2-oxazole-5-carboxamide typically involves the reaction of adamantan-1-amine with 3-methoxy-1,2-oxazole-5-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane or dimethylformamide, and the reaction is performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to include continuous flow processes or the use of more cost-effective reagents and solvents. The reaction conditions are carefully controlled to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(adamantan-1-yl)-3-methoxy-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the oxazole ring or the amide group.

    Substitution: The methoxy group on the oxazole ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide with an alkyl halide.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxazole ring.

    Reduction: Reduced forms of the oxazole ring or the amide group.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: Known for its antiviral properties, particularly against influenza A virus.

    Rimantadine: A derivative of amantadine with similar antiviral activity.

    Memantine: Used in the treatment of Alzheimer’s disease due to its ability to modulate NMDA receptors.

Uniqueness

N-(adamantan-1-yl)-3-methoxy-1,2-oxazole-5-carboxamide stands out due to the combination of the adamantane moiety and the oxazole ring, which imparts unique stability and reactivity. This combination is not commonly found in other similar compounds, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-(1-adamantyl)-3-methoxy-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-19-13-5-12(20-17-13)14(18)16-15-6-9-2-10(7-15)4-11(3-9)8-15/h5,9-11H,2-4,6-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNVUUCQGFFLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)C(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.